2-(4-Bromobutyl)-1,3-dioxolane is an organic compound characterized by a dioxolane ring substituted with a bromobutyl group. Its molecular formula is C₇H₁₃BrO₂, and it has a molecular weight of 209.08 g/mol. The compound is classified as a dioxolane derivative and is primarily used in organic synthesis and materials science. It is recognized for its role as an intermediate in the synthesis of more complex molecules and its utility in medicinal chemistry and chemical biology .
The synthesis of 2-(4-Bromobutyl)-1,3-dioxolane typically involves the reaction of 1,3-dioxolane with 4-bromobutyl bromide. This reaction is facilitated by a base, commonly potassium carbonate, in an aprotic solvent such as acetonitrile. The process is conducted under reflux conditions to promote the substitution reaction effectively.
The general approach for industrial production would involve scaling up these laboratory methods while optimizing reaction conditions to ensure high yield and purity through techniques such as distillation or recrystallization .
The molecular structure of 2-(4-Bromobutyl)-1,3-dioxolane features a five-membered dioxolane ring with a bromobutyl substituent at the second position. This configuration contributes to the compound's unique reactivity profile.
2-(4-Bromobutyl)-1,3-dioxolane can undergo several types of chemical reactions:
The reactivity of the bromine atom makes this compound particularly useful in synthetic organic chemistry, allowing for the modification of its structure to create various derivatives .
The mechanism of action for 2-(4-Bromobutyl)-1,3-dioxolane varies depending on the specific reactions it undergoes:
Relevant data regarding these properties can be sourced from various chemical suppliers and research articles focusing on similar dioxolane compounds .
2-(4-Bromobutyl)-1,3-dioxolane has several applications in scientific research:
This compound's unique structure and reactivity make it a valuable tool in various fields of scientific research, particularly in organic synthesis and materials development.
The synthesis of 2-(4-Bromobutyl)-1,3-dioxolane (CAS 87227-41-6) primarily proceeds through a base-catalyzed nucleophilic substitution mechanism, where the alkoxide ion of ethylene glycol attacks the terminal carbon of 1,4-dibromobutane or 5-bromovaleraldehyde ethylene acetal. This reaction is optimally performed in aprotic solvents to prevent undesirable side reactions such as hydrolysis or solvolysis. The absence of protic solvents ensures higher reaction efficiency and yield by maintaining the nucleophilicity of the alkoxide species. Research indicates that the reaction achieves completion within 4-6 hours under reflux conditions when catalyzed by anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH), which act as both base and desiccant [6]. The molecular weight of the resulting product (209.08 g/mol) and its liquid state at room temperature necessitate precise control of reaction parameters to avoid polyalkylation byproducts, which commonly occur when stoichiometric ratios deviate from the optimal 1:1 molar ratio of dibromoalkane to ethylene glycol [6] [7].
Solvent selection critically influences reaction kinetics and purity outcomes. Comparative studies between acetonitrile and dichloromethane (DCM) reveal distinct advantages for each solvent system:
Table 1: Solvent Efficiency Comparison for 2-(4-Bromobutyl)-1,3-dioxolane Synthesis
Solvent | Boiling Point (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Key Observations |
---|---|---|---|---|---|
Acetonitrile | 82 | 4.5 | 82 | >95 | Faster reaction kinetics |
Dichloromethane | 39.6 | 6.0 | 78 | 94 | Lower boiling point allows milder reflux conditions |
Acetonitrile demonstrates superior performance with an 82% yield and >95% purity due to its higher dielectric constant (ε = 37.5), which enhances ionic dissociation and stabilizes the transition state during nucleophilic attack [6] [8]. Conversely, dichloromethane offers practical advantages for temperature-sensitive reactions due to its lower boiling point (39.6°C), enabling reflux under milder conditions. However, extended reaction times (6 hours) in DCM may promote trace hydrolysis, slightly reducing purity to 94% as detected by GC analysis. Both solvents effectively dissolve the organic intermediates, but acetonitrile's polar nature facilitates better solubility of ionic catalysts, contributing to its marginally higher yield [8].
Regiochemical control in dioxolane formation is profoundly influenced by pH conditions. Basic environments (pH 8-10) favor the nucleophilic substitution pathway, minimizing acid-catalyzed side reactions such as aldehyde liberation from the acetal group. This is achieved using carbonate or bicarbonate buffers, which maintain consistent pH throughout the reaction [6]. In contrast, acidic conditions (e.g., p-toluenesulfonic acid catalysis) risk hydrolytic cleavage of the dioxolane ring, particularly at elevated temperatures. For instance, exposure to pH <6 at 80°C results in up to 20% decomposition to 5-bromovaleraldehyde, significantly reducing yield [1] [6]. This vulnerability necessitates rigorous pH monitoring when synthesizing compounds with acid-sensitive protecting groups. The bromobutyl-dioxolane linkage remains stable only under neutral to basic conditions, making pH control a critical parameter for achieving high regioselectivity and minimizing byproduct formation [7].
Scalable synthesis requires precise stoichiometric control to suppress polyalkylation and maximize atom economy. Industrial protocols employ a 1.05:1 molar ratio of 1,4-dibromobutane to ethylene glycol, which ensures near-complete consumption of the diol while limiting excess dibromide to <5%. This ratio minimizes the formation of bis-alkylated byproducts (e.g., 1,4-bis(1,3-dioxolan-2-yl)butane), which can consume up to 15% of product yield when stoichiometry reaches 1.2:1 [6]. The slight excess of dibromobutane compensates for its partial volatilization during reflux, particularly in open reactor systems. Post-reaction, unreacted dibromide is recovered via fractional distillation under reduced pressure (20 mmHg, 90–100°C) and recycled, enhancing process sustainability. This stoichiometric optimization elevates pilot-scale batch yields to 85–88% with product purity >97% (GC) without requiring chromatographic purification, as confirmed by industrial production data [6] [8].
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